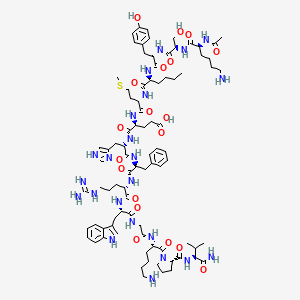
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 is a peptide sequence that is a synthetic analogue of the naturally occurring alpha-melanocyte stimulating hormone (α-MSH). This peptide is known for its role in pigmentation and various other biological functions, including regulation of hormone release, immune response, and cardiovascular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Removal of protecting groups to allow for the next coupling step.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, utilizing automated synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogues with modified amino acid sequences .
Scientific Research Applications
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for therapeutic potential in conditions related to pigmentation, inflammation, and immune response.
Industry: Utilized in the development of cosmetic products aimed at skin pigmentation and protection.
Mechanism of Action
The peptide exerts its effects primarily through binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). This interaction triggers a cascade of intracellular signaling pathways, leading to the production of melanin and other biological responses. The molecular targets include various G-proteins and secondary messengers involved in the signaling process .
Comparison with Similar Compounds
Ac-Lys-Ser-Tyr-Nle-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: is unique due to its specific sequence and modifications. Similar compounds include other analogues of α-MSH, such as:
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: The natural form of α-MSH.
Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: A modified analogue with enhanced stability and potency.
These analogues differ in their amino acid sequences and modifications, which can affect their stability, receptor affinity, and biological activity .
Properties
Molecular Formula |
C86H127N23O19S |
|---|---|
Molecular Weight |
1819.1 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C86H127N23O19S/c1-6-7-22-59(99-81(124)65(41-52-28-30-55(112)31-29-52)104-83(126)68(47-110)107-75(118)58(97-50(4)111)24-13-15-35-87)76(119)102-62(34-39-129-5)79(122)101-61(32-33-71(114)115)78(121)106-67(43-54-45-92-48-96-54)82(125)103-64(40-51-19-9-8-10-20-51)80(123)100-60(26-17-37-93-86(90)91)77(120)105-66(42-53-44-94-57-23-12-11-21-56(53)57)74(117)95-46-70(113)98-63(25-14-16-36-88)85(128)109-38-18-27-69(109)84(127)108-72(49(2)3)73(89)116/h8-12,19-21,23,28-31,44-45,48-49,58-69,72,94,110,112H,6-7,13-18,22,24-27,32-43,46-47,87-88H2,1-5H3,(H2,89,116)(H,92,96)(H,95,117)(H,97,111)(H,98,113)(H,99,124)(H,100,123)(H,101,122)(H,102,119)(H,103,125)(H,104,126)(H,105,120)(H,106,121)(H,107,118)(H,108,127)(H,114,115)(H4,90,91,93)/t58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,72-/m0/s1 |
InChI Key |
RJRKSLWESXTNFA-XCVSTDOKSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















